

## In-Depth Technical Guide to Tenoxicam-d4 (CAS Number: 1329834-60-7)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tenoxicam-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document is intended to serve as a critical resource for professionals in research and development, offering detailed information on its chemical properties, analytical methodologies, and applications.

### **Core Compound Data**

**Tenoxicam-d4** is a stable isotope-labeled version of Tenoxicam, where four hydrogen atoms on the pyridinyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Tenoxicam.



| Property             | Value                                                                                                             | Reference |
|----------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number           | 1329834-60-7                                                                                                      | [1][2][3] |
| Chemical Name        | 4-hydroxy-2-methyl-1,1-dioxo-<br>N-(3,4,5,6-tetradeuteriopyridin-<br>2-yl)thieno[2,3-e]thiazine-3-<br>carboxamide | [4]       |
| Molecular Formula    | C13H7D4N3O4S2                                                                                                     | [3]       |
| Molecular Weight     | 341.40 g/mol                                                                                                      | [3]       |
| Exact Mass           | 341.04421 Da                                                                                                      | [4]       |
| Unlabeled Exact Mass | 337.01910 Da                                                                                                      | [4]       |
| Isotopic Purity      | 98.6%                                                                                                             | [4]       |
| d4 Species Abundance | 94.5%                                                                                                             | [4]       |

### **Synthesis and Manufacturing**

The synthesis of **Tenoxicam-d4** is typically achieved through a precursor-based approach to ensure high regioselectivity and isotopic enrichment.[4] The key step involves the condensation of the Tenoxicam scaffold with a deuterated starting material, 2-aminopyridine-d4.[4]

### **Synthesis Workflow**



# Chemical Reaction Condensation Reaction Final Product Crude Tenoxicam-d4 Purification Pure Tenoxicam-d4

### General Synthesis Workflow for Tenoxicam-d4

Click to download full resolution via product page

Caption: A simplified diagram illustrating the key stages in the synthesis of **Tenoxicam-d4**.

### **Analytical Applications and Experimental Protocols**

The primary application of **Tenoxicam-d4** is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Tenoxicam in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its near-identical physicochemical properties to the parent drug ensure similar behavior during sample extraction and analysis, leading to highly accurate and precise quantification.[4]



### **LC-MS/MS Protocol for Tenoxicam Quantification**

The following is a representative protocol for the determination of Tenoxicam in human plasma using **Tenoxicam-d4** as an internal standard.

- 1. Sample Preparation (Solid-Phase Extraction)
- Objective: To extract Tenoxicam and Tenoxicam-d4 from plasma and remove interfering substances.
- Procedure:
  - Condition an Oasis® MAX solid-phase extraction cartridge.
  - Load 200 μL of human plasma, previously spiked with Tenoxicam-d4 internal standard.
  - Wash the cartridge to remove interfering components.
  - Elute the analytes from the cartridge.
  - Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
- 2. Chromatographic Conditions
- Objective: To achieve chromatographic separation of Tenoxicam from other matrix components.
- · Parameters:
  - Column: Unison UK-C18 (2.0 mm × 100 mm, 3 μm) or equivalent.[6]
  - Mobile Phase: Acetonitrile:10mM ammonium formate buffer (pH 3.0) (50:50, v/v).[6]
  - Flow Rate: 0.20 mL/min.[6]
  - Column Temperature: 37°C.[6]
  - Injection Volume: 10 μL.



- 3. Mass Spectrometric Conditions
- Objective: To detect and quantify Tenoxicam and Tenoxicam-d4.
- · Parameters:
  - Ionization Mode: Electrospray Ionization (ESI), positive.[4]
  - Detection Mode: Multiple Reaction Monitoring (MRM).[6]
  - MRM Transitions:
    - Tenoxicam: Precursor ion [M+H]<sup>+</sup> → Product ion(s)
    - **Tenoxicam-d4**: Precursor ion [M+H]<sup>+</sup> → Product ion(s)

### **Experimental Workflow for Bioanalytical Method**





LC-MS/MS Workflow for Tenoxicam Analysis

Click to download full resolution via product page

Caption: A flowchart outlining the major steps in the bioanalytical quantification of Tenoxicam.

### **Mass Spectrometry Fragmentation**

Under positive electrospray ionization conditions, both Tenoxicam and **Tenoxicam-d4** form a protonated molecule [M+H]<sup>+</sup>. Tandem mass spectrometry (MS/MS) of these precursor ions yields characteristic product ions suitable for MRM-based quantification. The fragmentation pattern of **Tenoxicam-d4** is analogous to that of Tenoxicam, with a +4 Da mass shift for fragments that retain the deuterated pyridinyl group.[4]



| Compound     | Precursor Ion<br>[M+H]+ (m/z) | Major Product Ions<br>(m/z)  | Proposed Structure of Fragment                                                                  |
|--------------|-------------------------------|------------------------------|-------------------------------------------------------------------------------------------------|
| Tenoxicam    | 338.02704                     | 121.04, 95.0611,<br>164.0821 | Protonated 2-<br>aminopyridine, Further<br>fragmentation,<br>Thieno-thiazine<br>dioxide core    |
| Tenoxicam-d4 | ~342                          | ~125, ~99, 164.0821          | Protonated 2-<br>aminopyridine-d4,<br>Further fragmentation,<br>Thieno-thiazine<br>dioxide core |

Note: The exact m/z values for **Tenoxicam-d4** fragments may vary slightly based on instrumentation and calibration.

### **Mechanism of Action: Signaling Pathway**

Tenoxicam, the parent compound of **Tenoxicam-d4**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.



## Tenoxicam's Mechanism of Action Arachidonic Acid Tenoxicam COX-1 COX-2 Prostaglandins Inflammation & Pain

Click to download full resolution via product page

Caption: A diagram showing the inhibition of COX enzymes by Tenoxicam, leading to reduced prostaglandin synthesis.

This technical guide provides essential information for the effective use of **Tenoxicam-d4** in a research and development setting. For further details on safety and handling, please refer to the manufacturer's Safety Data Sheet (SDS).

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tenoxicam-d4 | CAS 1329834-60-7 | LGC Standards [lgcstandards.com]
- 2. Tenoxicam D4 | CAS No- 1329834-60-7 | Simson Pharma Limited [simsonpharma.com]
- 3. clearsynth.com [clearsynth.com]



- 4. Tenoxicam-d4 | 1329834-60-7 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous determination for oxicam non-steroidal anti-inflammatory drugs in human serum by liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Tenoxicam-d4 (CAS Number: 1329834-60-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590001#tenoxicam-d4-cas-number-1329834-60-7]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com